5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound 5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents an intriguing chemical structure of significant interest in various scientific fields
Mechanism of Action
Target of Action
Compounds with similar [1,2,4]triazolo[1,5-a]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation .
Mode of Action
Similar compounds have been shown to interact with their targets, such as cdk2, leading to inhibition of the target’s function . This interaction can result in changes in the cellular processes controlled by the target, such as cell cycle progression.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
Based on the potential inhibition of cdk2, the compound could potentially induce cell cycle arrest, leading to an anti-proliferative effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. The initial steps include the formation of the triazole ring followed by the attachment of the phenyl and methylthio groups. Key reagents such as hydrazine and phenyl isocyanate are often employed. Reaction conditions usually require controlled temperatures, around 80-100°C, and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound generally scales up the laboratory methods with emphasis on ensuring yield and purity. Techniques such as continuous flow synthesis can enhance the efficiency and scalability. Additionally, catalytic methods using transition metals may be employed to optimize reaction times and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: : Utilizing oxidizing agents like potassium permanganate, the methylthio group can be oxidized to sulfone.
Reduction: : The triazole ring can be reduced using agents like lithium aluminum hydride.
Substitution: : The phenyl ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in an acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Conditions vary, but typically involve reagents such as nitric acid for nitration, or bromine for bromination.
Major Products Formed
Oxidation: : Conversion of the methylthio group to methylsulfonyl.
Reduction: : Formation of reduced triazole derivatives.
Substitution: : Varied substituted phenyl derivatives depending on the specific reaction.
Scientific Research Applications
Chemistry
This compound serves as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry. Its stability and reactivity make it an excellent candidate for exploratory synthesis.
Biology
In biological systems, 5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibits potential as an enzyme inhibitor, affecting metabolic pathways.
Medicine
Research suggests potential pharmaceutical applications, particularly as an anti-inflammatory or anti-cancer agent. Its unique structure may interact with specific protein targets, providing therapeutic benefits.
Industry
This compound finds usage in material science for developing polymers with specialized properties. Its stability under various conditions makes it useful for creating durable materials.
Comparison with Similar Compounds
Similar Compounds
5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: : Similar base structure without the methylthio substitution.
N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: : Lacks both the methyl and the 4-methylthio-phenyl substituents.
Uniqueness
5-methyl-7-(4-(methylthio)phenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide's uniqueness lies in its combined triazole and pyrimidine rings, along with the specific substitution patterns, which confer distinct chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
5-methyl-7-(4-methylsulfanylphenyl)-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-13-17(19(26)24-15-6-4-3-5-7-15)18(25-20(23-13)21-12-22-25)14-8-10-16(27-2)11-9-14/h3-13,17-18H,1-2H3,(H,24,26)(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVFSZXYNJBFPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)SC)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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